molecular formula C14H12N4O2S B12456956 2,6-diamino-4-(3-hydroxy-4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile

2,6-diamino-4-(3-hydroxy-4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B12456956
M. Wt: 300.34 g/mol
InChI Key: XHSZTPGRRVGKIK-UHFFFAOYSA-N
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Description

2,6-diamino-4-(3-hydroxy-4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is a complex organic compound that features a thiopyran ring substituted with amino, hydroxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-(3-hydroxy-4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One possible route could be:

    Formation of the thiopyran ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

    Introduction of amino groups: Amination reactions using ammonia or amines under controlled conditions.

    Hydroxy and methoxy group introduction: These groups can be introduced through hydroxylation and methylation reactions, respectively.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can target the nitrile groups, converting them to amines or other functional groups.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly in designing inhibitors or modulators of biological pathways.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The presence of amino, hydroxy, and methoxy groups allows for hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar compounds include other thiopyran derivatives with various substitutions. Compared to these, 2,6-diamino-4-(3-hydroxy-4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is unique due to its specific combination of functional groups, which may confer unique reactivity and biological activity.

List of Similar Compounds

  • 2,6-diamino-4H-thiopyran-3,5-dicarbonitrile
  • 4-(3-hydroxy-4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile
  • 2,6-diamino-4-(4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile

Properties

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

2,6-diamino-4-(3-hydroxy-4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile

InChI

InChI=1S/C14H12N4O2S/c1-20-11-3-2-7(4-10(11)19)12-8(5-15)13(17)21-14(18)9(12)6-16/h2-4,12,19H,17-18H2,1H3

InChI Key

XHSZTPGRRVGKIK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N)O

Origin of Product

United States

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